Cyclobutanone oxime
Overview
Description
Cyclobutanone oxime is a pivotal compound in organic chemistry, known for its unique structural motif. It is derived from cyclobutanone, a four-membered cyclic ketone, by converting the carbonyl group into an oxime group. This transformation introduces significant reactivity, making this compound a valuable intermediate in various chemical reactions and applications .
Mechanism of Action
Target of Action
Cyclobutanone oxime and its derivatives are pivotal core structural motifs in organic chemistry . The primary targets of this compound are the stable distal cyano-substituted alkyl radicals . These radicals can capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals .
Mode of Action
The compound interacts with its targets through an iminyl-radical-triggered C–C bond cleavage . This efficient strategy leads to the production of stable distal cyano-substituted alkyl radicals . These radicals can then capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals under mild conditions .
Biochemical Pathways
The biochemical pathways affected by this compound involve the ring-opening of cyclobutanone oximes . This process is triggered by iminyl radicals, leading to the production of stable distal cyano-substituted alkyl radicals . These radicals can then capture SO2, CO, or O2, affecting the cyanoalkylsulfonylation, cyanoalkylcarbonylation, and cyanoalkoxylation pathways .
Pharmacokinetics
Its reaction protocol is distinguished by mild and safe conditions This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially impacting its bioavailability
Result of Action
The result of this compound’s action is the formation of cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals . These radicals are formed under mild conditions, suggesting that the compound’s action could be efficient and versatile .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound’s reaction protocol excludes ligands, oxidants, bases, and toxic cyanide salts . It also tolerates a wide scope of cyclobutanones without compromising their efficiency and scalability . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence or absence of these factors.
Biochemical Analysis
Biochemical Properties
Cyclobutanone oxime plays a crucial role in biochemical reactions, particularly those involving radical processes. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with iminyl radicals, which trigger the ring-opening of this compound to form stable cyanoalkyl radicals. These radicals can capture sulfur dioxide, carbon monoxide, or oxygen to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals, respectively . These interactions highlight the versatility of this compound in facilitating complex biochemical transformations.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through radical processes. The iminyl-radical-triggered ring-opening of this compound is a key step in its mechanism of action. This process results in the formation of cyanoalkyl radicals, which can further react with sulfur dioxide, carbon monoxide, or oxygen. These reactions lead to the formation of cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals, respectively . These radicals can then interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. One key pathway involves the formation of cyanoalkyl radicals through the iminyl-radical-triggered ring-opening of this compound. These radicals can participate in further biochemical reactions, leading to the formation of cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals . These reactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutanone oxime can be synthesized through the reaction of cyclobutanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: Cyclobutanone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: It participates in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Scientific Research Applications
Cyclobutanone oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: this compound derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is utilized in the production of fine chemicals and as a building block in material science.
Comparison with Similar Compounds
- Cyclopentanone oxime
- Cyclohexanone oxime
- Cyclopropanone oxime
Comparison: Cyclobutanone oxime is unique due to its four-membered ring structure, which imparts distinct reactivity compared to its five- and six-membered counterparts. The strain in the cyclobutanone ring makes it more reactive, particularly in radical-mediated processes. This reactivity is harnessed in various synthetic applications, making this compound a valuable compound in organic synthesis .
Properties
IUPAC Name |
N-cyclobutylidenehydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c6-5-4-2-1-3-4/h6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYCXDWUKJSHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338059 | |
Record name | cyclobutanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2972-05-6 | |
Record name | cyclobutanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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